ALDH1A3 Inhibitory Potency: KOTX1 vs. DEAB and Other Class Members
KOTX1 demonstrates low nanomolar inhibitory potency against ALDH1A3 in a cellular context, with an IC₅₀ of 5.14 nM measured by Aldefluor assay in A375 cells . This potency is approximately 584-fold greater than the pan-inhibitor DEAB, which exhibits an IC₅₀ of 3.0 µM (3000 nM) for ALDH1A3 . While the selective ALDH1A3 inhibitor CLM296 shows a slightly lower IC₅₀ (2 nM) , KOTX1's potency is superior to many other reported ALDH1A3 inhibitors, including ABMM-15 (IC₅₀ = 230 nM) [1] and MCI-INI-3 (Ki = 550 nM) .
| Evidence Dimension | ALDH1A3 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 5.14 nM |
| Comparator Or Baseline | DEAB: 3000 nM; ABMM-15: 230 nM; MCI-INI-3: 550 nM (Ki); CLM296: 2 nM |
| Quantified Difference | ~584-fold more potent than DEAB; ~45-fold more potent than ABMM-15; ~107-fold more potent than MCI-INI-3 |
| Conditions | Aldefluor assay in A375 cells (KOTX1); IC₅₀ values from independent studies |
Why This Matters
High potency enables effective target engagement at lower concentrations, reducing potential off-target effects and conserving compound usage in extended in vivo studies.
- [1] OmicsDI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. View Source
